molecular formula C20H20FN3O4S B2780580 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-10-9

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2780580
CAS RN: 899757-10-9
M. Wt: 417.46
InChI Key: XTKSZPFDMWBFHH-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzisothiazolone group, a piperazine ring, and a fluorophenyl group. These functional groups suggest that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzisothiazolone group, which is a type of heterocyclic compound, a piperazine ring, which is a type of saturated cyclic amine, and a fluorophenyl group, which is a type of aromatic compound. The presence of these different functional groups can greatly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation. The benzisothiazolone group might undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could influence its solubility and permeability. The piperazine ring might influence its basicity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

The compound 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, as part of a series of synthesized derivatives, has been evaluated for its potential antimicrobial and antifungal activities. Specifically, certain derivatives within this series showed potent activity against gram-negative bacterial strains such as P. aeruginosa, with better inhibitory activity than the standard drug chloramphenicol. Additionally, they demonstrated good inhibitory activity against fungal strains like C. albicans. This suggests the compound's structural framework could serve as a basis for developing new antimicrobial and antifungal agents (Mishra & Chundawat, 2019).

Cancer Therapy Applications

The compound's derivatives have been identified as potential sigma-2 receptor/TMEM97 ligands with cytotoxic activity. Sigma-2 receptor/TMEM97 is upregulated in cancer cells compared to normal cells, and traditional sigma-2 receptor agonists induce apoptosis and autophagy, making them of interest in cancer therapy. The bivalent sigma-2 receptor ligand MAM03055A, related to the compound's structural class, exhibited high affinity for sigma-2 receptors and induced potent cell death in various cancer cell lines, suggesting potential application in targeted cancer therapy (Liu et al., 2021).

Photoinduced Electron Transfer Applications

The structural motif of this compound has also been explored in the context of solvent-polarity reconfigurable fluorescent logic gates, demonstrating potential applications in molecular electronics and sensing technologies. Specifically, derivatives have been designed as fluorescent logic gates capable of reconfiguration between different logic operations based on solvent polarity, indicating their utility in developing tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antitumor and Selective Receptor Agonist Activities

Further research into the compound's derivatives revealed selective, irreversible partial agonist activity against sigma-2 receptors, with implications for understanding receptor roles and potential in targeted cancer diagnosis and therapy. One derivative, CM572, demonstrated cytotoxic activity against various cancer cell lines while being less potent against normal cells, highlighting its potential for selective cancer therapy (Nicholson et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity. It might also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-16-6-2-3-7-17(16)22-11-13-23(14-12-22)19(25)9-10-24-20(26)15-5-1-4-8-18(15)29(24,27)28/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKSZPFDMWBFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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